REACTION_CXSMILES
|
C[Al](C)C.[CH2:5]([N:9]1[CH2:14][CH2:13][CH:12]([CH2:15][NH2:16])[CH2:11][CH2:10]1)[CH2:6][CH2:7][CH3:8].[O:17]1[C:22]2=[C:23]([C:30](OC)=[O:31])[C:24]3[CH:25]=[CH:26][CH:27]=[CH:28][C:29]=3[N:21]2[CH2:20][CH2:19][CH2:18]1.[OH-].[Na+]>C1(C)C=CC=CC=1.O>[CH2:5]([N:9]1[CH2:14][CH2:13][CH:12]([CH2:15][NH:16][C:30]([C:23]2[C:24]3[CH:25]=[CH:26][CH:27]=[CH:28][C:29]=3[N:21]3[CH2:20][CH2:19][CH2:18][O:17][C:22]=23)=[O:31])[CH2:11][CH2:10]1)[CH2:6][CH2:7][CH3:8] |f:3.4|
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
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C[Al](C)C
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Name
|
|
Quantity
|
18.57 kg
|
Type
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solvent
|
Smiles
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C1(=CC=CC=C1)C
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Name
|
|
Quantity
|
7.39 kg
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Type
|
reactant
|
Smiles
|
C(CCC)N1CCC(CC1)CN
|
Name
|
|
Quantity
|
22 L
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
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Name
|
Methyl 3,4-dihydro-2H-[1,3]-oxazino[3,2-a]indole-10-carboxylate
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Quantity
|
9.65 kg
|
Type
|
reactant
|
Smiles
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O1CCCN2C1=C(C=1C=CC=CC21)C(=O)OC
|
Name
|
|
Quantity
|
52.2 L
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
24 L
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
80 L
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
10 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DRY_WITH_MATERIAL
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Details
|
Method A Toluene (85L) was azeotropically dried in an argon purged reactor
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Type
|
TEMPERATURE
|
Details
|
the reaction heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux at 112° C. for 4 hours 10 minutes after which time the reaction
|
Duration
|
10 min
|
Type
|
ADDITION
|
Details
|
was added cautiously over 16 minutes at about 60 to 70° C
|
Duration
|
16 min
|
Type
|
TEMPERATURE
|
Details
|
The resulting mixture was heated to 70 to 80° C.
|
Type
|
CUSTOM
|
Details
|
the aqueous layer separated
|
Type
|
WASH
|
Details
|
The toluene layer was washed with 10% sodium hydroxide (52.2 L)
|
Type
|
TEMPERATURE
|
Details
|
The toluene layer was cooled
|
Type
|
ADDITION
|
Details
|
diluted with hexane fraction (133 L)
|
Type
|
CUSTOM
|
Details
|
to crystallise the product
|
Type
|
TEMPERATURE
|
Details
|
After cooling to about 2° C. overnight the product
|
Duration
|
8 (± 8) h
|
Type
|
FILTRATION
|
Details
|
was collected by filtration
|
Type
|
WASH
|
Details
|
washed on the
|
Type
|
FILTRATION
|
Details
|
filter with hexane (21 L)
|
Type
|
CUSTOM
|
Details
|
dried in vacuo at 40° C. overnight
|
Duration
|
8 (± 8) h
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCC)N1CCC(CC1)CNC(=O)C1=C2N(C=3C=CC=CC13)CCCO2
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 93% |
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 12.26 kg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |